In-Depth Technical Guide to 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3)
In-Depth Technical Guide to 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-Bromo-2-fluorobenzonitrile, a key building block in the development of novel pharmaceuticals and advanced materials.
Core Properties and Safety Data
4-Bromo-2-fluorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring bromo, fluoro, and cyano functional groups, allows for a wide range of chemical transformations.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 105942-08-3 | [1][2] |
| Molecular Formula | C₇H₃BrFN | [1][2] |
| Molecular Weight | 200.01 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 69-72 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents | [4] |
Safety and Hazard Information
4-Bromo-2-fluorobenzonitrile is classified as harmful and requires careful handling in a laboratory setting.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |
| Specific target organ toxicity | May cause respiratory irritation |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Work in a well-ventilated area.
Synthesis and Reactivity
The synthesis of 4-Bromo-2-fluorobenzonitrile is most commonly achieved through a multi-step process starting from 2-fluoroaniline. The reactivity of the molecule is dictated by its three functional groups, making it a valuable synthon for a variety of cross-coupling and substitution reactions.
Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzonitrile
A common synthetic route involves the bromination of 2-fluoroaniline followed by a Sandmeyer-type reaction to introduce the nitrile group.[5]
Step 1: Bromination of 2-Fluoroaniline
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Reagents: 2-Fluoroaniline, N-bromosuccinimide (NBS), Dichloromethane (CH₂Cl₂)
-
Procedure: To a solution of 2-fluoroaniline in dichloromethane at 0 °C, N-bromosuccinimide is added portion-wise. The reaction mixture is stirred for an extended period (e.g., 45 hours) at this temperature. The progress of the reaction should be monitored by an appropriate technique like TLC or GC-MS. Upon completion, the reaction is worked up to isolate the 4-bromo-2-fluoroaniline intermediate.
Step 2: Diazotization and Cyanation (Sandmeyer-type Reaction)
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Reagents: 4-bromo-2-fluoroaniline, concentrated sulfuric acid, sodium nitrite, copper(II) sulfate pentahydrate, sodium hydrogen carbonate, water, acetic acid, cyclohexane.
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Procedure: The 4-bromo-2-fluoroaniline intermediate is dissolved in a mixture of acetic acid and sulfuric acid and cooled to a low temperature (e.g., -5 °C). A solution of sodium nitrite in water is added slowly, maintaining the low temperature, to form the diazonium salt. This is followed by the addition of a solution of copper(II) sulfate and sodium hydrogen carbonate. The reaction is then warmed (e.g., to 50 °C) to facilitate the substitution. After the reaction is complete, the mixture is extracted with an organic solvent like cyclohexane. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method like column chromatography to yield 4-Bromo-2-fluorobenzonitrile.[5]
Reactivity and Key Reactions
The bromine atom on the aromatic ring makes 4-Bromo-2-fluorobenzonitrile an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6] These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, respectively, which is crucial for building the complex molecular architectures of many active pharmaceutical ingredients (APIs).[6][7]
Applications in Drug Discovery and Materials Science
The unique substitution pattern and reactivity of 4-Bromo-2-fluorobenzonitrile make it a valuable building block in several high-tech industries.
Pharmaceutical Intermediate
4-Bromo-2-fluorobenzonitrile is a key intermediate in the synthesis of a range of APIs, particularly kinase inhibitors for cancer therapy and central nervous system (CNS) drugs.[6][7] It is also used in the preparation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and cannabinoid receptor 2 (CB2) agonists for PET imaging.[8]
Advanced Materials
Beyond pharmaceuticals, this compound plays a significant role in the synthesis of advanced materials. It is used as an intermediate in the production of Organic Light-Emitting Diode (OLED) materials and liquid crystals.[9]
Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate
4-Bromo-2-fluorobenzonitrile can be utilized in the synthesis of intermediates for Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used to treat B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[10]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a general workflow for a Suzuki-Miyaura coupling reaction, a common method to create a C-C bond using 4-Bromo-2-fluorobenzonitrile.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathway: Bruton's Tyrosine Kinase (BTK)
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[11] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth. BTK inhibitors block the activity of BTK, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.
Caption: Simplified BTK signaling pathway and the point of intervention for BTK inhibitors.
References
- 1. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. usbio.net [usbio.net]
- 9. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
